molecular formula C7H6F3N B037955 2,3,5-Trifluoro-4-methylaniline CAS No. 119915-59-2

2,3,5-Trifluoro-4-methylaniline

Cat. No. B037955
CAS RN: 119915-59-2
M. Wt: 161.12 g/mol
InChI Key: VNJAHBKLFOVDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trifluoro-4-methylaniline (TFMA) is a chemical compound that belongs to the class of aromatic amines. It is widely used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-methylaniline is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are inflammatory mediators. 2,3,5-Trifluoro-4-methylaniline has also been shown to modulate the activity of certain enzymes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2,3,5-Trifluoro-4-methylaniline has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 2,3,5-Trifluoro-4-methylaniline has also been found to have an inhibitory effect on the growth of cancer cells, although the exact mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

2,3,5-Trifluoro-4-methylaniline is a useful compound for laboratory experiments due to its unique properties and applications. It is relatively easy to synthesize and has been extensively studied in scientific research. However, it is important to note that 2,3,5-Trifluoro-4-methylaniline can be toxic if not handled properly, and caution should be exercised when working with this compound.

Future Directions

There are many potential future directions for research involving 2,3,5-Trifluoro-4-methylaniline. One area of interest is the development of new anti-inflammatory and analgesic drugs based on the structure of 2,3,5-Trifluoro-4-methylaniline. Another area of interest is the study of 2,3,5-Trifluoro-4-methylaniline's potential use in the treatment of cancer, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of 2,3,5-Trifluoro-4-methylaniline and its effects on various physiological and biochemical processes.

Synthesis Methods

2,3,5-Trifluoro-4-methylaniline can be synthesized using various methods, including the nitration of 2,3,5-trifluoroanisole followed by reduction with tin and hydrochloric acid. Another method involves the reaction of 4-methylaniline with trifluoroacetic anhydride in the presence of a catalyst such as trifluoromethanesulfonic acid.

Scientific Research Applications

2,3,5-Trifluoro-4-methylaniline has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to possess potent anti-inflammatory, analgesic, and antipyretic properties. 2,3,5-Trifluoro-4-methylaniline has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

119915-59-2

Product Name

2,3,5-Trifluoro-4-methylaniline

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

2,3,5-trifluoro-4-methylaniline

InChI

InChI=1S/C7H6F3N/c1-3-4(8)2-5(11)7(10)6(3)9/h2H,11H2,1H3

InChI Key

VNJAHBKLFOVDND-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1F)F)N)F

Canonical SMILES

CC1=C(C=C(C(=C1F)F)N)F

synonyms

Benzenamine, 2,3,5-trifluoro-4-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.